molecular formula C16H16F3NO3S2 B2419109 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 2034429-59-7

4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2419109
CAS No.: 2034429-59-7
M. Wt: 391.42
InChI Key: ZOVBLIZUGMXUQW-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophen-3-yloxy group and a 2-(trifluoromethyl)phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the thiophen-3-yloxy and 2-(trifluoromethyl)phenylsulfonyl intermediates. These intermediates are then coupled with a piperidine ring under specific reaction conditions. Common reagents used in these reactions include thiophenol, trifluoromethylbenzene, and piperidine, along with catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yloxy group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophen-3-yloxy and 2-(trifluoromethyl)phenylsulfonyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents on the ring, such as:

  • 4-(Thiophen-2-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
  • 4-(Furan-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
  • 4-(Thiophen-3-yloxy)-1-((2-(fluoromethyl)phenyl)sulfonyl)piperidine

Uniqueness

The uniqueness of 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications .

Properties

IUPAC Name

4-thiophen-3-yloxy-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)14-3-1-2-4-15(14)25(21,22)20-8-5-12(6-9-20)23-13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVBLIZUGMXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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